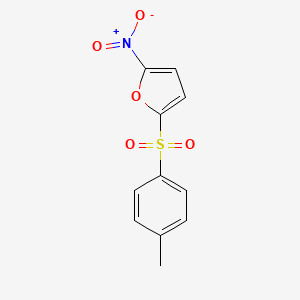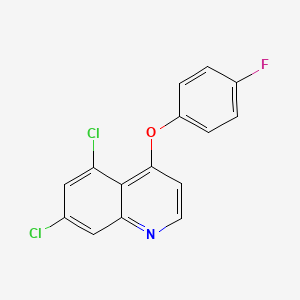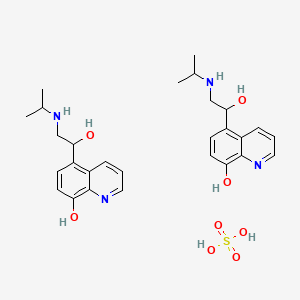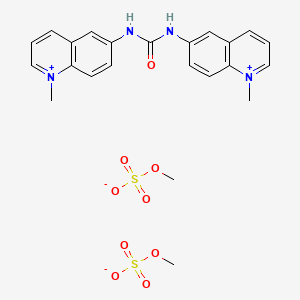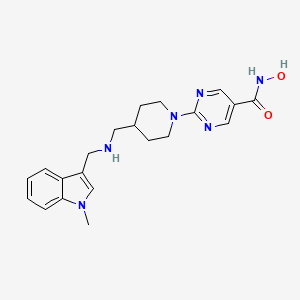![molecular formula C17H26N4O3 B1680469 [2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)
[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate
Overview
Description
SA 47 is a selective and effective inhibitor of fatty acid amide hydrolase and carbamate. It has a molecular formula of C₁₇H₂₆N₄O₃ and a molecular weight of 334.41 g/mol . This compound is primarily used in scientific research due to its ability to inhibit specific enzymes, making it valuable in various fields such as neuroscience and pharmacology.
Mechanism of Action
Target of Action
SA 47, also known as N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, is a selective and potent inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
SA 47 interacts with FAAH, inhibiting its activity . This inhibition prevents the breakdown of fatty acid amides, leading to an increase in their concentrations. The elevated levels of these compounds, particularly anandamide, can then interact with their respective receptors, leading to various physiological effects .
Biochemical Pathways
The primary biochemical pathway affected by SA 47 is the endocannabinoid system . By inhibiting FAAH, SA 47 increases the concentration of anandamide, a key endocannabinoid. Anandamide can bind to cannabinoid receptors, influencing various physiological processes such as pain sensation, mood, and memory .
Pharmacokinetics
While specific pharmacokinetic data for SA 47 is not readily available, the general principles of pharmacokinetics apply. These include absorption, distribution, metabolism, and excretion (ADME). The compound’s ADME properties would impact its bioavailability, determining how much of the drug reaches the target site to exert its effect .
Result of Action
The inhibition of FAAH by SA 47 leads to an increase in anandamide levels. This results in enhanced activation of cannabinoid receptors, which can lead to various effects depending on the specific receptor and its location. These effects can include pain relief, mood elevation, and enhanced memory .
Action Environment
The action of SA 47 can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect FAAH or cannabinoid receptors could potentially alter the effectiveness of SA 47. Additionally, individual variations in FAAH expression or function could also influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SA 47 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the basic skeleton of the compound.
Functional Group Introduction: Specific reagents are used to introduce functional groups such as amides and carbamates. This step often requires precise control of temperature and pH to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity for research applications.
Industrial Production Methods
In an industrial setting, the production of SA 47 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
SA 47 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
SA 47 has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study enzyme inhibition and reaction mechanisms.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Comparison with Similar Compounds
Similar Compounds
URB597: Another fatty acid amide hydrolase inhibitor with a different chemical structure.
PF-04457845: A potent and selective inhibitor of fatty acid amide hydrolase.
JZL184: An inhibitor of monoacylglycerol lipase, another enzyme involved in lipid metabolism.
Uniqueness of SA 47
SA 47 is unique due to its high selectivity and potency as a fatty acid amide hydrolase inhibitor. Unlike some other inhibitors, it has minimal off-target effects, making it a valuable tool in research settings.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYCMGWPPRTNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SA47?
A1: SA47 acts as a potent glucocorticoid receptor agonist and P-glycoprotein inhibitor. [] It binds to the glucocorticoid receptor, mimicking the effects of natural glucocorticoids, and also interacts with P-glycoprotein, inhibiting its drug efflux activity. []
Q2: What are the potential applications of SA47 in cancer treatment?
A2: SA47's dual action as a glucocorticoid receptor agonist and P-glycoprotein inhibitor makes it a promising candidate for treating lymphoid malignancies. [] By inhibiting P-glycoprotein, SA47 can potentially overcome drug resistance mechanisms in cancer cells that overexpress this protein, enhancing the efficacy of chemotherapy regimens using anthracyclines, glucocorticoids, and Vinca alkaloids. []
Q3: How does SA47 compare in potency to other glucocorticoid receptor agonists?
A3: SA47 exhibits potency comparable to verapamil in its ability to inhibit human P-glycoprotein. [] Further research is needed to directly compare its glucocorticoid receptor agonist activity with other steroids like dexamethasone and prednisolone. []
Q4: Has SA47 been investigated in any clinical trials?
A4: While preclinical data suggests potential benefits of SA47 in cancer treatment, there is no published information available regarding clinical trials involving this compound.
Q5: Is there any evidence suggesting SA47's use could improve the effectiveness of other drugs?
A5: Yes, preclinical studies suggest that substituting conventional glucocorticoids like dexamethasone or prednisolone with SA47 in chemotherapy regimens could be beneficial. [] This is because SA47 can inhibit P-glycoprotein, potentially overcoming drug resistance in lymphoma and leukemia cells. []
Q6: Are there any studies examining the tissue distribution or pharmacokinetic profile of SA47?
A6: Currently, there is limited publicly available information regarding the tissue distribution, pharmacokinetic profile, or metabolic fate of SA47.
Q7: Has SA47 demonstrated any activity in in vitro or in vivo models of disease?
A7: While the exact details are not available in the provided literature, SA47 has shown potential in overcoming drug resistance in preclinical models of lymphoid malignancies. [] This suggests it has demonstrated some level of in vitro or in vivo activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
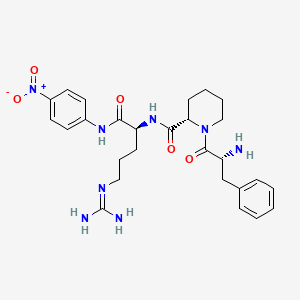
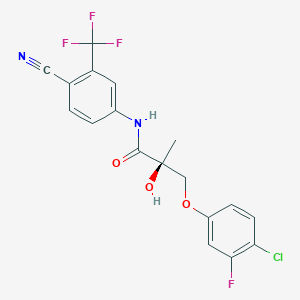
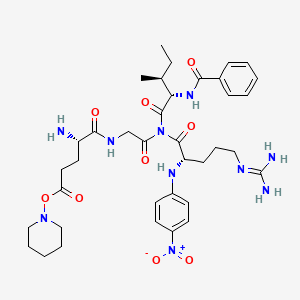
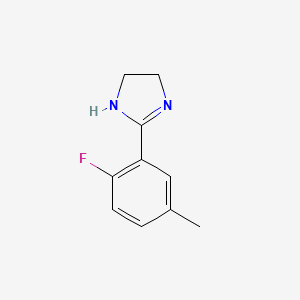
![[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate](/img/structure/B1680390.png)
![N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide](/img/structure/B1680391.png)
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1680392.png)
